molecular formula C13H9ClN4O2 B11049113 3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

3-(2-Chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

Cat. No.: B11049113
M. Wt: 288.69 g/mol
InChI Key: CQAZTUMKWQMSMX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide is a complex organic compound that features a cyclopropane ring substituted with a 2-chlorophenyl group, two cyano groups, and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a 2-chlorobenzyl halide in the presence of a Lewis acid catalyst.

    Addition of Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction, where the cyclopropane ring is treated with a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of Carboxamide Groups: The carboxamide groups can be formed through an amidation reaction, where the cyano groups are hydrolyzed to carboxylic acids and then converted to carboxamides using an amine source and a coupling reagent.

Industrial Production Methods

Industrial production of 3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or the carboxamide groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as hydroxylated or carboxylated compounds.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide: Similar structure with the chlorine atom in a different position.

    3-(2-Bromophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide: Similar structure with a bromine atom instead of chlorine.

    3-(2-Fluorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)-1,2-dicyano-1,2-cyclopropanedicarboxamide is unique due to its specific substitution pattern and the presence of both cyano and carboxamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2-dicyanocyclopropane-1,2-dicarboxamide

InChI

InChI=1S/C13H9ClN4O2/c14-8-4-2-1-3-7(8)9-12(5-15,10(17)19)13(9,6-16)11(18)20/h1-4,9H,(H2,17,19)(H2,18,20)

InChI Key

CQAZTUMKWQMSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C2(C#N)C(=O)N)(C#N)C(=O)N)Cl

Origin of Product

United States

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